CPI-1205 is a synthetic, small molecule inhibitor of the histone methyltransferase enzyme EZH2. [] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of lysine 27 on histone H3 (H3K27me3). [] This modification is associated with gene silencing and plays a role in various cellular processes, including development, differentiation, and cancer. CPI-1205 has been investigated for its potential as an anti-cancer therapeutic.
N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide is a compound that has garnered attention for its potential as a selective inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2. This compound is being explored primarily in the context of cancer treatment due to its role in modulating gene expression through epigenetic mechanisms.
This compound is classified under the category of antineoplastic agents and is specifically designed to inhibit histone methyltransferases, which are critical in the regulation of gene expression. The synthesis and evaluation of this compound have been documented in several scientific publications, including studies focused on its structure-activity relationship and its efficacy in preclinical models of cancer .
The synthesis of N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide involves several key steps:
The molecular formula for N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide is C25H32N4O3. The structure features:
The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets, particularly in fitting within the active site of histone methyltransferases .
The chemical reactivity of N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide can be analyzed through:
N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-y)methyl)-2-methyl-1-(1-(piperidin-4-y)ethyl)-1H-indole-3-carboxamide functions primarily as a competitive inhibitor of histone methyltransferase EZH2. Its mechanism involves:
N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-y)methyl)-2-methyl -1-(1-(piperidin -4-y)ethyl)-1H-indole -3-carboxamide exhibits several notable properties:
Property | Value |
---|---|
Molecular Weight | 432.55 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Log P (partition coefficient) | Not specified |
These properties indicate potential for oral bioavailability, making it suitable for further development as an anticancer therapeutic agent .
The primary application of N -((4-methoxy -6 -methyl -2 -oxo -1 , 2 -dihydropyridin -3 -yl)methyl ) - 2 -methyl - 1 -( 1 -( piperidin -4 -yl ) ethyl ) - 1H -indole - 3 -carboxamide lies in cancer research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4